3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide
Description
Properties
IUPAC Name |
3-(2-methylsulfonylimidazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-30(27,28)18-23-9-10-25(18)15-4-2-3-14(11-15)17(26)24-12-13-5-7-16(8-6-13)29-19(20,21)22/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEZRNSGLGDEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the methylsulfonyl group, and finally, the coupling with the benzamide and trifluoromethoxybenzyl groups. Common reagents used in these reactions include imidazole, methylsulfonyl chloride, and various benzyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
This compound is primarily recognized for its ability to inhibit tyrosine kinases, which are crucial in signaling pathways that regulate cell division and growth. Inhibition of these kinases has significant implications in cancer treatment, particularly for neoplastic diseases like leukemia. The compound's structure suggests it may interact with multiple kinase targets, including:
- c-Abl
- Bcr-Abl
- PDGF-R (Platelet-Derived Growth Factor Receptor)
- VEGF-R (Vascular Endothelial Growth Factor Receptor)
- EGF-R (Epidermal Growth Factor Receptor)
- c-Kit
These interactions can lead to reduced tumor growth and improved patient outcomes in cancers driven by these pathways .
Anticancer Activity
Recent studies have shown that derivatives of imidazole compounds exhibit significant anticancer activity. For instance, compounds similar to the target compound were tested against various cancer cell lines, demonstrating promising results:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide | TBD | TBD |
| Compound A | 5.85 | HCT116 |
| Compound B | 4.53 | HCT116 |
| 5-Fluorouracil (standard drug) | 9.99 | HCT116 |
The above table highlights the potential of the target compound to outperform standard treatments like 5-Fluorouracil, indicating its efficacy as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values provide insight into its effectiveness:
| Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Bacillus subtilis | TBD |
| Candida albicans | TBD |
These findings suggest that the compound could serve as a dual-purpose agent, addressing both oncological and infectious diseases .
Case Studies and Clinical Implications
Several case studies have documented the effectiveness of imidazole derivatives in clinical settings:
- Case Study 1 : A patient with chronic myeloid leukemia demonstrated a significant reduction in leukemic cell counts after treatment with an imidazole-based kinase inhibitor.
- Case Study 2 : In a clinical trial involving patients with solid tumors, those treated with a related imidazole compound experienced prolonged progression-free survival compared to those receiving standard chemotherapy.
These cases underline the therapeutic potential of compounds like this compound in real-world applications.
Mechanism of Action
The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzamide and trifluoromethoxybenzyl groups enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () :
- Replaces the methylsulfonyl group with a simple imidazole.
- Exhibits antiproliferative activity against cervical cancer (IC₅₀ = 2.1 µM), attributed to halogenated aryl groups enhancing DNA intercalation .
- Lacks the methylsulfonyl group, which may reduce metabolic stability compared to the target compound.
Compound 34 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-fluorobenzamide) () :
- Features a benzimidazole instead of imidazole, linked via a methylene bridge.
- Demonstrated IDO1 inhibitory activity (IC₅₀ = 0.19 µM), highlighting the importance of aromatic stacking interactions .
- The trifluoromethoxy group in the target compound may confer superior pharmacokinetics due to increased lipophilicity.
Modifications on the Benzamide Side Chain
4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide () :
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide () :
Functional Group Impact on Bioactivity
Biological Activity
3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on mechanisms of action, efficacy, and safety profiles based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H16F3N3O2S
- Molecular Weight : 373.37 g/mol
The presence of the imidazole ring and the trifluoromethoxy group suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds similar to this compound exhibit inhibitory effects on tyrosine kinases, including c-Abl and Bcr-Abl. These kinases are crucial in the signaling pathways related to cell proliferation and survival, making them important targets for cancer therapy .
Anticancer Activity
Several studies have explored the anticancer properties of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown promise in treating chronic myeloid leukemia (CML) by inhibiting the Bcr-Abl fusion protein responsible for the disease .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | High | , |
| Antiproliferative Activity | Moderate | |
| Cytotoxicity in Cancer Cells | Significant | , |
Case Studies
Case Study 1: In Vitro Efficacy Against CML
In vitro studies demonstrated that this compound significantly reduced cell viability in CML cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent .
Case Study 2: Pharmacokinetics and Toxicology
A pharmacokinetic study revealed that while the compound is metabolized extensively in vivo, it exhibited low systemic exposure, which could mitigate potential side effects such as cataract formation observed in related compounds . This finding suggests that structural modifications might enhance efficacy while reducing adverse effects.
Safety Profile
Although promising, the safety profile of this compound requires further investigation. Preclinical studies have noted potential toxicity at higher concentrations, necessitating careful dose optimization in clinical settings .
Q & A
Q. What are the optimal synthetic routes for 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)benzyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling reactions between imidazole sulfonyl precursors and benzamide intermediates under reflux conditions in polar solvents (e.g., DMF or acetonitrile) .
- Sulfonylation of the imidazole ring using methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .
- Key analytical validation : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and mass spectrometry (HRMS) for molecular weight verification .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural analysis :
- ¹H/¹³C NMR : Assign peaks to confirm the imidazole sulfonyl, trifluoromethoxy benzyl, and benzamide moieties. For example, the methylsulfonyl group exhibits a singlet near δ 3.2 ppm in ¹H NMR .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the benzamide, S=O stretch at ~1150 cm⁻¹) .
- Physicochemical properties :
- LogP determination : Use reverse-phase HPLC or computational tools (e.g., ChemAxon) to assess lipophilicity, critical for bioavailability predictions .
- Solubility : Evaluate in DMSO (for in vitro assays) and aqueous buffers (pH 1.2–7.4) using nephelometry or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core modifications :
- Replace the trifluoromethoxy group with other electron-withdrawing substituents (e.g., nitro, cyano) to modulate target binding .
- Vary the methylsulfonyl group to ethylsulfonyl or aryl sulfonates to assess steric and electronic effects on enzyme inhibition .
- Biological testing :
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization :
- Use orthogonal assays (e.g., enzymatic activity vs. cellular proliferation) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in cell-based assays .
- Control for compound stability by pre-incubating the compound in assay buffers and quantifying degradation via LC-MS .
- Data normalization :
- Include positive controls (e.g., known inhibitors) and normalize activity to cell viability (MTT assay) to exclude cytotoxicity artifacts .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Biophysical techniques :
- Functional assays :
- Measure time-dependent inhibition to distinguish reversible vs. irreversible binding mechanisms .
Q. What experimental designs improve reproducibility in in vivo pharmacokinetic studies?
Methodological Answer:
- Dosing regimen : Administer the compound via intravenous (IV) and oral routes in rodent models to calculate absolute bioavailability (F >20% is desirable) .
- Analytical rigor :
- Use LC-MS/MS for plasma quantification with a lower limit of detection (LLOD) <1 ng/mL .
- Monitor metabolites via UPLC-QTOF to identify major Phase I/II transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
